molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No. B082831
CAS RN: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Description

“Diethyl 2-[(4-methylphenyl)methylene]malonate” is a chemical compound with the molecular formula C15H18O4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Diethyl 2-[(4-methylphenyl)methylene]malonate” consists of 15 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 262.12050905 g/mol .


Physical And Chemical Properties Analysis

“Diethyl 2-[(4-methylphenyl)methylene]malonate” has a molecular weight of 262.30 g/mol . The compound has a XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Mass Spectrometry

Diethyl 2-[(4-methylphenyl)methylene]malonate is used in the field of mass spectrometry. The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives . This compound is valuable for the synthesis of quinolones .

Synthesis of Quinolones

Diethyl 2-[(4-methylphenyl)methylene]malonate is an extremely valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotic, and this compound plays a crucial role in the development of new antibacterial agents .

Preparation of Arylidene Malonic Acids

This compound is used in the preparation of arylidene malonic acids . These compounds were prepared by the reaction of EMME with the appropriate Grignard reagent .

Adhesive Systems

Diethyl 2-[(4-methylphenyl)methylene]malonate is used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesive systems are monomer-based and 100 percent reactive .

Woodworking Applications

Novel one-part cyanoacrylate formulations have been developed for millwork applications offering improved sustained strength and durability . These adhesives provide an alternative to traditional solventborne wood glues or two-part cyanoacrylate adhesives .

Environmental Resistance

Similar to cyanoacrylates, methylene malonates provide supplementary environmental resistance that increases the range of overall industrial application . This property makes it a valuable compound in various industrial applications .

Future Directions

“Diethyl 2-[(4-methylphenyl)methylene]malonate” is currently being used for proteomics research . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKBMHTZKUMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348885
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14111-33-2
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.6 mL (166.4 mmol) of p-tolualdehyde, 23.8 mL (158.8 mmol) of diethyl malonate, 0.5 mL of piperidine and 50 mL of benzene was heated at reflux for 18 h using a Dean-Stark water separator. The mixture was allowed to cool to room temperature, benzene was added and it was washed with water (2×), 1N HCl (2×) and NaHCO3. The aqueous phase was extracted with ethyl acetate, the organic phase was dried and the solvent was removed, to yield 41.2 g of the desired product (yield: 99%).
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

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